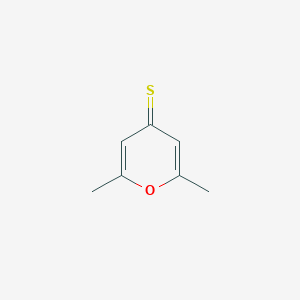

2,6-ジメチルピラン-4-チオン

説明

2,6-Dimethylpyran-4-thione is a chemical compound involved in the formation of various thiophene derivatives through reactions with dimethyloxosulfonium methylide, illustrating its reactivity and utility in organic synthesis. These reactions produce a range of compounds including 2-thienylacetones and naphtho-[2,1-b]thiophene derivatives, showcasing the compound's versatility in forming heterocyclic structures (Yamaoka et al., 1980).

Synthesis Analysis

2,6-Dimethylpyran-4-thione's synthesis demonstrates its ability to engage in complex reactions, forming structurally diverse thiophene derivatives. This synthesis process highlights the compound's capacity to undergo facile reactions leading to the creation of multiple products from a single precursor, indicating its potential for generating a wide range of chemical entities with varied applications (Yamaoka et al., 1980).

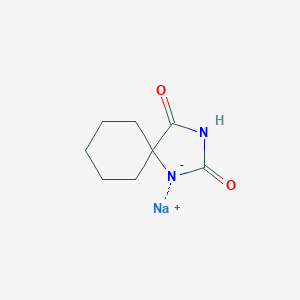

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylpyran-4-thione and its derivatives has been extensively studied. For instance, the crystal structure of 4,7-dimethyl-2H-chromen-2-thione, a related compound, has been determined, showing that it crystallizes in the monoclinic I2/m space group. This analysis reveals the importance of π-bonding in enforcing the planarity of the molecular skeleton, which is crucial for the chemical properties and reactivity of these compounds (Espinosa et al., 2017).

Chemical Reactions and Properties

2,6-Dimethylpyran-4-thione participates in a variety of chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been characterized through spectroscopic methods, suggesting that 2,6-Dimethylpyran-4-thione acts as a sulfur donor. The formation of these complexes underlines the compound's ability to engage in coordination chemistry, making it valuable for the development of materials and catalysts (Faraglia et al., 1990).

Physical Properties Analysis

The physical properties of 2,6-Dimethylpyran-4-thione derivatives, such as their dipole moments and electronic structure, have been investigated, revealing high values of dipole moments and significant mesomeric effects. This suggests strong polarization within these molecules, which may impact their solubility, boiling points, and other physical characteristics important for practical applications (Schroth et al., 1993).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylpyran-4-thione, including its reactivity with zinc and cadmium halides to form complexes, have been characterized. These studies demonstrate the compound's utility in forming coordination compounds with significant implications for material science and catalysis (Faraglia et al., 1992).

科学的研究の応用

化学合成と触媒

2,6-ジメチルピラン-4-チオン: は、様々な化学化合物の構成要素として有機合成で利用されています。その反応性により、医薬品や農薬に不可欠な炭素-硫黄結合を作成するのに役立つチオール-エン反応に参加することができます。 研究者たちは、その硫黄を含む複素環構造により、特定の種類の化学反応を促進する触媒または触媒前駆体としての可能性を探求しています .

医薬品研究

医薬品業界では、2,6-ジメチルピラン-4-チオンは、その潜在的な薬効について調査されています。抗菌剤または抗炎症剤としての新しい薬剤の開発のためのコア構造として役立つ可能性があります。 その誘導体は生物活性および治療薬としての可能性について研究されています .

材料科学

この化合物は、特に新規ポリマーとコーティングの開発において、材料科学で応用されています。 ポリマー鎖への組み込みは、ユニークな電気的または光学的特性を付与することができ、電子機器やフォトニクス用の高度な材料を作成するための貴重な材料となっています .

環境への応用

2,6-ジメチルピラン-4-チオン: は、環境科学にも関連しています。研究者たちは、廃水からの重金属の除去などの環境修復プロセスでの使用を調べています。 金属と錯体を形成する能力は、より効率的で選択的な吸着剤を作成するために活用できます .

エネルギー生産

エネルギー分野では、2,6-ジメチルピラン-4-チオンをエネルギー貯蔵システムに使用するための研究が進んでいます。 その構造特性は、再生可能エネルギー技術にとって重要な高性能バッテリーまたはスーパーキャパシタの開発に貢献する可能性があります .

食品業界

食品業界は、2,6-ジメチルピラン-4-チオンを食品保存と包装で使用することを検討しています。 その誘導体は、保存料として機能するか、または包装材料に組み込まれて、酸化や腐敗を防ぐことで食品の賞味期限を延ばす可能性があります .

農業

農業では、2,6-ジメチルピラン-4-チオンとその誘導体は、殺虫剤または植物成長調整剤としての潜在的な使用について研究されています。 この化合物は生物系と相互作用する能力により、より効果的な新しい農業用化学物質の開発につながる可能性があります .

ナノテクノロジー

最後に、2,6-ジメチルピラン-4-チオンは、ナノマテリアルの合成のためのナノテクノロジーで注目されています。 ナノ粒子の表面特性を改変するために使用でき、薬物送達、触媒作用、およびセンシングでの応用を強化する可能性があります .

Safety and Hazards

特性

IUPAC Name |

2,6-dimethylpyran-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGQBLWMLLDDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143247 | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1004-37-1 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-thiopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyran-4-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

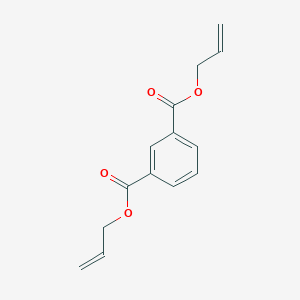

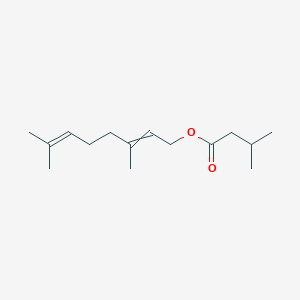

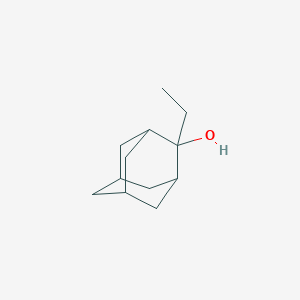

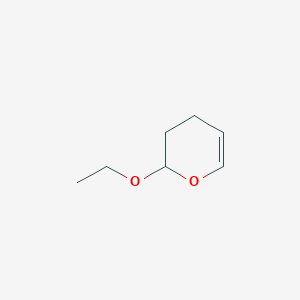

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。